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Butanediol, diacetate

cellulose acetate plasticizer cigarette filter manufacturing room-temperature curing

Butanediol, diacetate (CAS 30915-82-3) is a diester of butanediol, represented by the molecular formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol. The compound encompasses several regioisomeric forms, with the 1,4- and 1,3-isomers being the most commercially significant.

Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
CAS No. 30915-82-3
Cat. No. B8335057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanediol, diacetate
CAS30915-82-3
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESCCCC(OC(=O)C)OC(=O)C
InChIInChI=1S/C8H14O4/c1-4-5-8(11-6(2)9)12-7(3)10/h8H,4-5H2,1-3H3
InChIKeyKYCXTUXIIANKNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butanediol, Diacetate (CAS 30915-82-3) – Physicochemical Identity and Industrial Baseline for Procurement Decisions


Butanediol, diacetate (CAS 30915-82-3) is a diester of butanediol, represented by the molecular formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol [1]. The compound encompasses several regioisomeric forms, with the 1,4- and 1,3-isomers being the most commercially significant. It is primarily utilized as a high-efficiency plasticizer for cellulose acetate fibers, a solvent for polymer systems, and a chemical intermediate in the synthesis of tetrahydrofuran (THF) and other specialty chemicals [2]. Its dual ester functionality enables controlled hydrolytic release of the parent diol, a property exploited in both industrial processing and synthetic chemistry applications.

Why Butanediol, Diacetate Cannot Be Substituted by Generic In-Class Analogs – Regioisomer-Specific Performance Differences


Although butanediol diacetate isomers share an identical molecular formula, regioisomerism dictates profound differences in boiling point, hydrolytic stability, plasticizing efficiency, and water solubility [1]. The 1,3-isomer, for example, suffers from a lower boiling point and a distinct odor that renders it unsuitable for high-speed cigarette filter manufacturing, whereas the 1,4-isomer achieves rapid room-temperature curing with minimal volatile emissions [1]. Furthermore, the two isomers exhibit an approximately eight-fold difference in aqueous solubility, which directly impacts formulation homogeneity in water-based systems. These property divergences mean that interchanging isomers without re-optimizing the entire process or formulation leads to quantifiable performance failures—slower curing, residual odor, or phase separation—rather than truly equivalent functionality.

Quantitative Differentiation Evidence for Butanediol, Diacetate Against Closest Industrial Analogs


1,4-Butanediol Diacetate Cures Cellulose Acetate Filter Rods 24× Faster than Triacetin at Room Temperature

In a head-to-head study on cellulose acetate fiber rods, 1,4-butanediol diacetate at 5 wt% achieved the target hardness of less than 9 hardness units within 1 hour at 20°C (hardness = 8.7 units). Triacetin at 8 wt% required 24 hours to reach a comparable hardness of 8.3 units. The no-plasticizer control exhibited a hardness of 12.1 units after 1 hour, confirming the baseline is significantly above the acceptable threshold [1]. The patent explicitly states that 1,4-butanediol diacetate achieves sufficient hardness in one hour, whereas triacetin or triethyleneglycol diacetate require 24 hours under identical conditions [1].

cellulose acetate plasticizer cigarette filter manufacturing room-temperature curing

1,4-Butanediol Diacetate Eliminates the Odor Problem Inherent to 1,3-Butanediol Diacetate While Maintaining Plasticizing Efficacy

The patent US 4,007,746 directly compares the two regioisomers: 1,3-butanediol diacetate was previously identified as an effective plasticizer for cellulose acetate but was found defective due to a low boiling point and a peculiar odor that made practical industrial use difficult [1]. In contrast, 1,4-butanediol diacetate is described as odorless and non-toxic, with a boiling point of 230°C, which is higher than that of the 1,3-isomer [1]. The boiling point of 1,3-butanediol diacetate at reduced pressure (8 mmHg) is 97–99°C, while the 1,4-isomer boils at 130–131°C at 20 mmHg, confirming the ranking .

plasticizer selection odor-free formulation isomer comparison

1,4-Butanediol Diacetate Provides Approximately 8-Fold Higher Aqueous Solubility Than the 1,3-Isomer

Water solubility data from independent sources reveal a stark difference between the two regioisomers. 1,4-Butanediol diacetate exhibits a water solubility of 34.94 g/L at 26°C . In contrast, 1,3-butanediol diacetate has an estimated water solubility of approximately 4,438 mg/L (≈ 4.4 g/L) at 25°C [1]. This represents an approximately 7.9-fold higher aqueous solubility for the 1,4-isomer.

aqueous solubility formulation compatibility isomer differentiation

1,4-Butanediol Diacetate Achieves Target Filter Hardness Using 37.5% Less Plasticizer by Weight Compared to Triacetin

The patent data demonstrate not only faster curing but also higher plasticizing efficiency: 1,4-butanediol diacetate at 5 wt% delivered a 1-hour hardness of 8.7 units, already below the 9-unit threshold. Triacetin required 8 wt% to eventually reach 8.3 units after 24 hours. The quantity of 1,4-butanediol diacetate required to achieve the hardness specification is 37.5% lower by weight than the triacetin loading needed for equivalent final hardness [1]. The patent further states that 1,4-butanediol diacetate exerts a sufficient effect in much smaller amounts than the conventionally used amounts of triacetin or triethyleneglycol diacetate [1].

plasticizer efficiency material reduction cost optimization

1,4-Butanediol Diacetate Shows No GHS Hazard Classification, Contrasting with 1,3-Isomer Which Carries Acute Toxicity and Irritation Warnings

Safety data sheets and regulatory notifications indicate that 1,4-butanediol diacetate carries no GHS hazard classification (Signal Word: None; not classified as hazardous material for transport) . In contrast, 1,3-butanediol diacetate has been assigned hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) , with a reported oral LD50 of 6,860 mg/kg bw (rat, male) .

safety profile GHS classification workplace handling

Evidence-Backed Application Scenarios Where Butanediol, Diacetate Outperforms Comparable Compounds


High-Speed Cigarette Filter Manufacturing Requiring Sub-9-Unit Hardness Within One Hour at Ambient Temperature

Based on the quantitative curing data from US Patent 4,007,746, 1,4-butanediol diacetate is the plasticizer of choice when production lines exceed 300 m/min tape speed and cannot accommodate a 24-hour curing hold. At 5 wt% loading, it achieves the critical hardness threshold of < 9 units in one hour at 20°C, whereas triacetin at a higher loading (8 wt%) fails this target after one hour (hardness = 10.5 units) and requires a full day to reach specification. This scenario is directly validated by the compatibility of 1,4-BDDA with the Hauni KDF-2 plugmaker described in the patent [1][2].

Odor-Sensitive Plasticized Cellulose Acetate Articles Including Consumer Filters and Writing Instrument Reservoirs

The qualitative but critical finding that 1,3-butanediol diacetate imparts a peculiar odor—a defect that severely limits its practical use in consumer goods—while 1,4-butanediol diacetate is odorless, makes the 1,4-isomer the mandatory selection for any application where the end-product odor profile is regulated or consumer-perceptible. This is particularly relevant for cigarette filters, felt-tip pen reservoirs, and other cellulose acetate articles where post-processing deodorization is economically prohibitive [1].

Aqueous or Water-Contact Formulations Requiring High Diester Solubility

With a measured water solubility of 34.94 g/L at 26°C—nearly eight times higher than the 1,3-isomer's ~4.4 g/L—1,4-butanediol diacetate is the preferred isomer for aqueous coating formulations, water-based adhesive systems, and any process where the plasticizer or solvent must remain homogeneously dispersed in an aqueous phase without co-solvent assistance. This solubility advantage translates directly to reduced formulation complexity and lower additive costs [3].

THF Synthesis via Catalytic Hydrolysis-Etherification in a Distillation Column

As described in US Patent 4,077,068, 1,4-butanediol diacetate serves as an efficient butanediol-donating compound for tetrahydrofuran production. The patent explicitly states that THF can be prepared from butanediol diacetate in shorter reaction times and with low steam consumption compared to processes using butanediol directly, achieving 100% conversion and virtually 100% yield when passed countercurrently through a heated column with an acid catalyst and steam. This route leverages the ready availability of 1,4-butanediol diacetate from butadiene via butenediol diacetate hydrogenation, offering an economical and high-throughput industrial pathway to THF [4].

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